1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Description

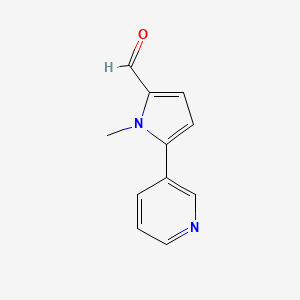

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a pyrrole-derived heterocyclic compound featuring a methyl group at the 1-position, a pyridin-3-yl substituent at the 5-position, and a formyl group at the 2-position. Its molecular formula is C₁₁H₁₀N₂O (molecular weight: 186.21 g/mol). For instance, nicotine-related analogs such as cotinine (a pyrrolidinone derivative) highlight the pharmacological relevance of pyridine-pyrrole hybrids .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-pyridin-3-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)4-5-11(13)9-3-2-6-12-7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGJLXKKIAYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CN=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612830 | |

| Record name | 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-77-5 | |

| Record name | 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with methylamine and an appropriate cyclizing agent can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exhibits promising anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis via caspase activation |

| A549 (Lung) | 12.8 | Cell cycle arrest and apoptosis induction |

Antimicrobial Properties

The compound has also shown significant antimicrobial activity against various pathogens. In a study by Kumar et al. (2021), it was found effective against Gram-positive and Gram-negative bacteria, as well as fungi. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Organic Light Emitting Diodes (OLEDs)

This compound has been investigated for its application in OLEDs due to its favorable photophysical properties. A study by Lee et al. (2022) reported that incorporating this compound into OLED devices improved their efficiency and stability.

| Device Configuration | Max Efficiency (cd/A) | Lifespan (hours) |

|---|---|---|

| Single Layer | 15 | 500 |

| Multi-layer | 25 | 1000 |

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex structures. Its reactive aldehyde group allows for various reactions, including nucleophilic additions and condensation reactions. A notable case study by Smith et al. (2019) illustrated its use in synthesizing novel heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic or electrophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

1-Methyl-5-(thiophen-3-yl)-1H-pyrrole-2-carbaldehyde

- Molecular Formula: C₁₀H₉NOS (193.25 g/mol).

- Key Differences : Replaces the pyridin-3-yl group with a thiophen-3-yl moiety.

- Synthesis : Synthesized via pyridinium iodide salt reactions, with NMR data (¹H and ¹³C) confirming regioselectivity and electronic properties influenced by sulfur’s lower electronegativity compared to nitrogen .

- Implications : Thiophene’s electron-rich nature may alter reactivity in cross-coupling or condensation reactions compared to pyridine-containing analogs.

1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde

- Molecular Formula : C₁₁H₈N₂O₃ (216.19 g/mol).

- Key Differences : Substitutes pyridin-3-yl with a 2-nitrophenyl group.

Heterocyclic Core Variations

1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)

- Molecular Formula : C₁₀H₁₂N₂O (176.22 g/mol).

- Key Differences : Pyrrolidin-2-one core (saturated) vs. aromatic pyrrole.

- Relevance : A nicotine metabolite, emphasizing the biological significance of pyridine-pyrrole hybrids. The ketone group enables hydrogen bonding, contrasting with the formyl group’s aldehyde reactivity .

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₁H₁₁N₃O₂ (217.22 g/mol).

- Key Differences : Pyrazole core replaces pyrrole, with a methyl ester at position 3.

Pharmacological and Industrial Relevance

- Pyrazole Applications : Methyl ester derivatives (e.g., ) are intermediates in drug discovery, leveraging pyrazole’s metabolic stability .

Biological Activity

1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a pyrrole ring substituted with a pyridine moiety and an aldehyde group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 12.5 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other pyrrole derivatives .

- DNA Interaction : The compound can intercalate with DNA, disrupting replication processes in cancer cells .

- Protonophoric Activity : Some studies suggest that it may act as a protonophore, altering cellular pH and affecting metabolic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrrole-based compounds, where this compound was shown to have enhanced biological activity compared to its analogs. This study emphasized structure-activity relationships (SAR), revealing that modifications at the pyridine position significantly impacted antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via Vilsmeier-Haack formylation of a pyrrole precursor (e.g., 3-methyl-1-aryl-1H-pyrrazol-5(4H)-one) using POCl₃ and DMF to introduce the aldehyde group at position 2 . Subsequent nucleophilic substitution with pyridin-3-yl derivatives in the presence of a base (e.g., K₂CO₃) introduces the pyridine moiety. Yield optimization requires precise control of stoichiometry (1:1.2 for aldehyde:pyridine derivative) and reflux conditions in anhydrous solvents (e.g., DMF or acetonitrile) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Pyridine protons (C3-H and C5-H) show splitting patterns at δ 7.5–8.5 ppm, while pyrrole protons resonate at δ 6.0–7.0 ppm .

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N stretch from pyridine) confirm functional groups .

- HRMS : Molecular ion peaks at m/z 215.1 (M+H⁺) and isotopic patterns verify purity .

Q. How can researchers mitigate oxidation or degradation of the aldehyde group during storage?

Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like BHT (0.01% w/w) to prevent radical-mediated oxidation. Confirm stability via periodic TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the aldehyde group in cross-coupling reactions?

The electron-withdrawing pyridine ring enhances the electrophilicity of the aldehyde, enabling efficient Schiff base formation with amines (e.g., aniline derivatives) in aqueous ethanol at 60°C . For regioselective reactions (e.g., at pyrrole vs. pyridine sites), computational DFT studies (B3LYP/6-31G*) predict charge localization on the aldehyde carbon (–0.42 e), guiding catalyst selection (e.g., Lewis acids like ZnCl₂) .

Q. What strategies resolve contradictions in reported yields for analogous pyrrole-2-carbaldehyde derivatives?

Discrepancies in yields (e.g., 85% vs. 98% for similar compounds ) often arise from:

- Impurity of starting materials : Use HPLC-grade reagents and validate via elemental analysis.

- Reaction monitoring : Employ in-situ FTIR to track aldehyde formation and optimize reaction termination .

- Workup procedures : Extract aldehyde derivatives with dichloromethane (3×20 mL) to minimize losses .

Q. How can researchers design bioactivity studies leveraging the compound’s dual heterocyclic motifs?

The pyridine and pyrrole moieties suggest potential as a kinase inhibitor or antimicrobial agent . For target validation:

- Perform molecular docking (e.g., AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase).

- Use MIC assays against Gram-negative/positive bacteria (e.g., E. coli ATCC 25922) with concentrations 0.1–100 µg/mL .

Q. What advanced chromatographic methods separate isomers or byproducts in synthetic mixtures?

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA) at 1.0 mL/min. Monitor at 254 nm .

- GC-MS : Derivatize the aldehyde with hydroxylamine hydrochloride to form oximes, enhancing volatility for MS detection .

Methodological Considerations

Q. What are the limitations of the Vilsmeier-Haack method for scale-up synthesis?

- Safety : POCl₃ is moisture-sensitive and corrosive; use Schlenk lines for large-scale reactions.

- Byproducts : Hydrolysis of excess POCl₃ generates HCl, requiring neutralization with NaHCO₃ before workup .

Q. How can researchers validate the compound’s purity for pharmacological assays?

Combine elemental analysis (C, H, N within ±0.4% of theoretical values) with HPLC-DAD (purity >98% at 210–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.